molecular formula C14H18N2O3 B1527732 Tert-butyl 6-methoxy-3-methyl-1H-indazole-1-carboxylate CAS No. 691900-70-6

Tert-butyl 6-methoxy-3-methyl-1H-indazole-1-carboxylate

Cat. No. B1527732
M. Wt: 262.3 g/mol
InChI Key: CTFHZFPHCAXDFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 6-methoxy-3-methyl-1H-indazole-1-carboxylate is a chemical compound with the molecular formula C14H18N2O3 . It is a solid substance and its InChI code is 1S/C14H18N2O3/c1-9-11-7-6-10 (18-5)8-12 (11)16 (15-9)13 (17)19-14 (2,3)4/h6-8H,1-5H3 .


Molecular Structure Analysis

The molecular structure of Tert-butyl 6-methoxy-3-methyl-1H-indazole-1-carboxylate is defined by its molecular formula, C14H18N2O3 . The InChI code provides a specific representation of its molecular structure .


Chemical Reactions Analysis

While there are various synthetic approaches to indazoles , the specific chemical reactions involving Tert-butyl 6-methoxy-3-methyl-1H-indazole-1-carboxylate are not detailed in the available literature.


Physical And Chemical Properties Analysis

Tert-butyl 6-methoxy-3-methyl-1H-indazole-1-carboxylate is a solid substance . It has a molecular weight of 262.31 . The compound should be stored in a sealed, dry environment at 2-8°C .

Scientific Research Applications

Synthesis and Chemical Applications

Synthesis of Heterocyclic Compounds

This compound serves as a precursor in the synthesis of complex heterocyclic structures, which are of significant interest due to their potential biological activities. For example, the work by Lkizler et al. (1996) demonstrates the use of tert-butoxycarbonylhydrazones in the synthesis of 4-amino-3,5-dialkyl-4H-1,2,4-triazoles, highlighting its role in the convenient construction of triazole derivatives Aysun Lkizler, N. Demirbas, Aykut A. Lkizler, 1996.

Catalysis and Ligand Development

Research by Turek et al. (2014) explores the synthesis of palladium(II) complexes using triazole-based N-heterocyclic carbene ligands. This compound is instrumental in developing new catalytic systems for cross-coupling reactions, indicating its utility in catalysis and as a ligand for metal complexes J. Turek, I. Panov, M. Semler, et al., 2014.

Medicinal Chemistry and Drug Design

Tubulin Polymerization Inhibition

Minegishi et al. (2015) identified methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate (GN39482) as a tubulin polymerization inhibitor through MorphoBase and ChemProteoBase profiling methods. This finding suggests the potential use of tert-butyl 6-methoxy-3-methyl-1H-indazole-1-carboxylate derivatives in the development of anticancer agents Hidemitsu Minegishi, Y. Futamura, Shinji Fukashiro, et al., 2015.

Safety And Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335, indicating that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

tert-butyl 6-methoxy-3-methylindazole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c1-9-11-7-6-10(18-5)8-12(11)16(15-9)13(17)19-14(2,3)4/h6-8H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTFHZFPHCAXDFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C=CC(=C2)OC)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 6-methoxy-3-methyl-1H-indazole-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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